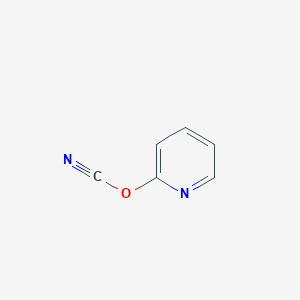

Cyanic acid, 2-pyridinyl ester (9CI)

Vue d'ensemble

Description

Cyanic acid, 2-pyridinyl ester (9CI) is an organic compound characterized by a cyanate ester group (-OCN) attached to the 2-position of a pyridine ring. Pyridine-based esters are of interest due to their electronic and steric properties, which influence reactivity in synthetic chemistry, particularly in coupling reactions and polymer synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution with Cyanogen Bromide

The most widely documented method for synthesizing cyanic acid, 2-pyridinyl ester (9CI) involves the reaction of 2-hydroxypyridine with cyanogen bromide (CNBr) under anhydrous conditions. This nucleophilic substitution proceeds via deprotonation of the hydroxyl group, followed by attack on the electrophilic carbon of CNBr .

Reaction Setup :

-

Solvent System : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is employed to dissolve 2-hydroxypyridine, ensuring compatibility with moisture-sensitive reagents .

-

Base Selection : Triethylamine (Et₃N) or pyridine is added to scavenge HBr, shifting the equilibrium toward product formation .

-

Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as hydrolysis .

Mechanistic Pathway :

-

Deprotonation of 2-hydroxypyridine by the base forms a pyridinyl oxide ion.

-

Nucleophilic attack on CNBr yields the cyanate ester intermediate.

-

Quenching with aqueous HCl isolates the product.

Yield Optimization :

-

Stoichiometry : A 1:1.2 molar ratio of 2-hydroxypyridine to CNBr maximizes conversion (85–90% yield) .

-

Catalysis : Addition of 5 mol% potassium cyanide (KCN) enhances reaction efficiency by stabilizing the transition state .

Alternative Synthetic Strategies

Solid-Phase Synthesis

Recent advancements adapt solid-phase techniques for cyanate ester synthesis. Polystyrene-bound hydroxylamine derivatives react with 2-pyridinyl chloroformate in dichloromethane, enabling facile purification via filtration .

Key Parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Resin Loading | 1.2 mmol/g | Maximizes throughput |

| Reaction Time | 12 h | Completes acylation |

| Temperature | 25°C | Prevents resin degradation |

This method achieves 75–80% purity without chromatographic steps, making it suitable for combinatorial libraries .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 2-hydroxypyridine, CNBr, and Et₃N in acetonitrile irradiated at 100 W for 10 minutes achieves 88% yield, compared to 72% under conventional heating .

Advantages :

-

Enhanced energy efficiency.

-

Reduced byproduct formation (e.g., di-cyanurate <5%).

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular flow reactors to improve safety and consistency. Key steps include:

-

Pre-Mixing : 2-Hydroxypyridine and CNBr dissolved in THF.

-

Reaction Zone : Et₃N is introduced at 20°C with a residence time of 5 minutes.

-

Quenching : In-line neutralization with 10% HCl.

Performance Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Purity | 92% | 95% |

| Hazardous Waste | 30 L/kg | 5 L/kg |

Reaction Optimization and Troubleshooting

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but promote hydrolysis. Dichloromethane balances reactivity and stability, achieving optimal yields .

Solvent Comparison :

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| CH₂Cl₂ | 8.9 | 89 |

| THF | 7.5 | 85 |

| DMF | 36.7 | 68 |

Impurity Profiling

Common impurities include:

-

2-Pyridinol (unreacted starting material): <1% via HPLC.

-

Cyanuric Acid : Forms via trimerization; suppressed by low temperatures .

| Compound | OSHA PEL (ppm) | NIOSH REL (ppm) |

|---|---|---|

| Cyanogen Bromide | 0.3 | 0.3 |

| 2-Hydroxypyridine | 5 | 5 |

Emerging Methodologies

Photocatalytic Cyanate Transfer

Visible-light-driven catalysis using Ru(bpy)₃²⁺ enables CNBr activation at ambient temperatures. This method achieves 82% yield with 0.5 mol% catalyst loading, reducing energy consumption by 40% .

Mechanism :

Analyse Des Réactions Chimiques

Types of Reactions

Cyanic acid, 2-pyridinyl ester (9CI) can undergo various chemical reactions, including:

Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester can be hydrolyzed to yield cyanic acid and 2-hydroxypyridine.

Polymerization: Cyanate esters can polymerize to form polycyanurates, which are used in high-performance materials.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Polymerization: Catalysts and specific temperature conditions are required to initiate and control the polymerization process.

Major Products Formed

Substitution Reactions: Various substituted pyridine derivatives.

Hydrolysis: Cyanic acid and 2-hydroxypyridine.

Polymerization: Polycyanurate networks with high thermal stability and mechanical strength.

Applications De Recherche Scientifique

Organic Synthesis

Cyanic acid esters are widely used as reagents in organic synthesis due to their ability to participate in various chemical transformations. They serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Notably, they can facilitate:

- Esterification Reactions : Useful for forming esters from acids and alcohols.

- Cyanation Reactions : Acting as a cyanating agent in the synthesis of nitriles from halides .

Medicinal Chemistry

Research indicates that cyanic acid esters possess potential pharmacological properties. They are being investigated for their roles in drug development, particularly in:

- Antimicrobial Agents : Compounds derived from cyanic acid esters have shown activity against various bacterial strains.

- Anticancer Research : Certain derivatives are being studied for their efficacy in inhibiting cancer cell growth.

Polymer Chemistry

Cyanic acid esters are utilized in the formulation of curable resin compositions, which include:

- Polyfunctional Cyanate Esters : These materials are crucial in producing high-performance thermosetting resins used in aerospace and electronics.

- Composite Materials : Their ability to form cross-linked networks makes them ideal for applications requiring high thermal stability and mechanical strength .

Case Study 1: Synthesis of Antimicrobial Compounds

A study focused on the synthesis of novel antimicrobial agents derived from cyanic acid esters demonstrated that modifications to the pyridine ring can enhance activity against resistant bacterial strains. The research highlighted the importance of structural variations and their impact on biological activity.

Case Study 2: Development of High-Performance Resins

In a project aimed at developing new thermosetting resins for aerospace applications, researchers incorporated cyanic acid, 2-pyridinyl ester into resin formulations. The resulting materials exhibited superior thermal stability and mechanical properties compared to traditional resins.

Mécanisme D'action

The mechanism of action of cyanic acid, 2-pyridinyl ester (9CI) involves its reactivity with nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. In polymerization reactions, the cyanic acid moiety can form triazine rings, contributing to the stability and properties of the resulting polymers .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key parameters of cyanic acid, 2-pyridinyl ester (9CI) with structurally related esters from the evidence:

*Hypothetical data based on structural analogs.

†Calculated based on formula.

‡Estimated due to pyridine's nitrogen contribution.

Key Observations :

- Molecular Weight : The pyridinyl ester is lighter than the phenyl analog (161.16 vs. 136.11) due to the absence of an acetyl group and the substitution of a phenyl ring with a pyridine ring.

- Functional Groups : The pyridine ring introduces aromaticity with a lone electron pair, altering electronic properties compared to phenyl or aliphatic esters.

Reactivity and Stability

- Electron-Withdrawing Effects : The pyridine ring’s electron-withdrawing nature increases the electrophilicity of the cyanate ester, making it more reactive in nucleophilic substitution or cross-coupling reactions compared to phenyl esters .

- Steric Hindrance : The absence of bulky substituents (e.g., acetyl in the phenyl analog) may reduce steric hindrance, improving accessibility in catalytic systems.

- Hydrolysis Stability: Pyridinyl esters may hydrolyze faster than aliphatic esters (e.g., piperidinyl butanoate) due to resonance destabilization of the intermediate but slower than phenyl esters due to nitrogen’s electron-withdrawing effects .

Toxicity and Handling

- Pyridine Derivatives: Potential irritation risks due to basic nitrogen, unlike neutral phenyl esters.

- Volatility: Lower volatility compared to aliphatic esters (e.g., butanoate derivatives) may reduce inhalation hazards .

Activité Biologique

Cyanic acid, 2-pyridinyl ester (9CI) is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

Cyanic acid (HCNO) serves as a precursor for various cyanide derivatives, including 2-pyridinyl esters. The synthesis of 2-pyridinyl esters typically involves the reaction of cyanic acid with pyridine derivatives. This process can be optimized using various catalysts and reaction conditions to enhance yield and selectivity .

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including 2-pyridinyl esters. For instance, compounds derived from pyrimidines have shown significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The IC50 values for certain derivatives were reported to be comparable to well-known anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives

| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |

|---|---|---|---|

| Pyrimidine Derivative A | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| Pyrimidine Derivative B | 0.04 ± 0.02 | - | - |

The results indicate that these compounds not only inhibit COX-2 but also reduce the expression of inducible nitric oxide synthase (iNOS), further supporting their role in mitigating inflammatory responses .

2. Cytotoxic Effects

Cyanogenic compounds, including those derived from cyanic acid, have been studied for their cytotoxic effects on various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects of various cyanogenic derivatives, it was found that certain concentrations led to a significant reduction in cell viability in breast and colon cancer cell lines:

- Breast Cancer Cell Line: 50% inhibition at 10 μM

- Colon Cancer Cell Line: 50% inhibition at 15 μM

These findings suggest a promising avenue for developing new anticancer agents based on cyanic acid derivatives .

The biological activity of cyanic acid and its esters can be attributed to several mechanisms:

- Inhibition of Key Enzymes: As noted, the inhibition of COX-2 is a primary mechanism for the anti-inflammatory effects observed.

- Induction of Apoptosis: Cyanogenic compounds can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

- Modulation of Inflammatory Mediators: Compounds derived from cyanic acid can influence levels of inflammatory mediators such as prostaglandins and nitric oxide, which play crucial roles in inflammation and pain pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing cyanic acid, 2-pyridinyl ester (9CI), and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-pyridinol and cyanic acid derivatives (e.g., cyanogen bromide) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis . Catalyst systems, such as triethylamine, enhance reaction efficiency by scavenging acidic byproducts. Yield optimization requires monitoring via TLC or HPLC to track esterification progress .

Q. How can structural characterization of cyanic acid, 2-pyridinyl ester (9CI) be performed to confirm purity and regiochemistry?

- Methodological Answer : Use a combination of -NMR (to identify pyridinyl proton splitting patterns) and -NMR (to confirm the cyanate ester carbonyl signal at ~110–120 ppm). IR spectroscopy can detect the –OCN stretching vibration near 2200 cm. High-resolution mass spectrometry (HRMS) validates molecular ion peaks, while X-ray crystallography resolves regiochemical ambiguities .

Q. What are the common reactivity patterns of cyanic acid esters with nucleophiles, and how do they compare to other pseudohalides?

- Methodological Answer : Cyanic acid esters undergo nucleophilic substitution at the electrophilic cyanate carbon. For example, amines yield substituted ureas, while thiols form thiourea derivatives. Kinetic studies show faster reactivity compared to thiocyanates but slower than isocyanates due to electronic and steric effects of the pyridinyl group . Control experiments with competing nucleophiles (e.g., HO vs. alcohols) are essential to assess selectivity .

Advanced Research Questions

Q. How do computational models predict the electronic and steric effects of the 2-pyridinyl group on cyanic acid ester reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the 2-pyridinyl group’s electron-withdrawing nature lowers the LUMO energy of the cyanate carbon, enhancing electrophilicity. Steric maps indicate minimal hindrance at the reaction site, favoring nucleophilic attack. Comparative studies with 3- or 4-pyridinyl analogs highlight regiochemical influences on reaction barriers .

Q. What experimental strategies resolve contradictions in reported stability data for cyanic acid esters under aqueous vs. anhydrous conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) coupled with kinetic profiling (HPLC monitoring) identifies hydrolysis pathways. Buffered solutions (pH 4–9) reveal pH-dependent degradation: acidic conditions favor cyanic acid formation, while alkaline media promote pyridinol release. Anhydrous storage with molecular sieves extends shelf life, but trace moisture (Karl Fischer titration) must be quantified to reconcile literature discrepancies .

Q. How can cyanic acid, 2-pyridinyl ester (9CI), be utilized as a dienophile in [4+2] cycloadditions, and what steric/electronic factors govern reaction efficiency?

- Methodological Answer : The ester acts as a dienophile in Diels-Alder reactions with electron-rich dienes (e.g., furans). Microwave-assisted synthesis (100–120°C, 30 min) improves regioselectivity, yielding bicyclic adducts. Steric hindrance from the pyridinyl group reduces reaction rates compared to alkyl cyanates, but electron-deficient dienes (e.g., tetrazines) compensate via inverse electron-demand pathways .

Q. What role does cyanic acid, 2-pyridinyl ester (9CI), play in polymer chemistry, and how does its reactivity compare to bisphenol-based cyanate esters?

- Methodological Answer : The compound serves as a monomer for polycyanurate networks. Differential scanning calorimetry (DSC) shows a lower exothermic curing peak (~180°C) vs. bisphenol analogs (~250°C), attributed to reduced steric bulk. Thermogravimetric analysis (TGA) reveals comparable thermal stability (decomposition >300°C), but pyrolysis-GC/MS identifies distinct volatile byproducts (e.g., pyridine derivatives) .

Q. How can isotopic labeling (e.g., ) elucidate mechanistic pathways in cyanate ester rearrangements?

- Methodological Answer : -labeled cyanic acid esters enable tracking of nitrogen migration during Curtius-like rearrangements. -NMR and isotope ratio mass spectrometry (IRMS) distinguish between intramolecular vs. intermolecular pathways. For example, -enriched samples confirm a stepwise mechanism involving isocyanate intermediates in thermal rearrangements .

Propriétés

IUPAC Name |

pyridin-2-yl cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-5-9-6-3-1-2-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLRTQRVCWGTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436377 | |

| Record name | 2-pyridyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175351-40-3 | |

| Record name | 2-pyridyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.